N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as MDL-100,907, is a selective antagonist of the serotonin 5-HT2A receptor. This compound has been extensively studied due to its potential therapeutic applications in various psychiatric and neurological disorders.
Mécanisme D'action
MDL-100,907 selectively binds to the serotonin 5-HT2A receptor and blocks its activity. This receptor is involved in the regulation of various physiological processes, including mood, cognition, and perception. By blocking the activity of this receptor, MDL-100,907 can modulate these processes and potentially alleviate symptoms associated with psychiatric and neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MDL-100,907 are primarily related to its activity as a selective antagonist of the serotonin 5-HT2A receptor. This compound has been shown to modulate various physiological processes, including mood, cognition, and perception. In addition, MDL-100,907 has been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MDL-100,907 in lab experiments is its selective activity towards the serotonin 5-HT2A receptor, which allows for more precise modulation of this receptor's activity. However, one of the limitations of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving MDL-100,907. One potential direction is to investigate its potential therapeutic applications in other psychiatric and neurological disorders, such as bipolar disorder and Alzheimer's disease. Another potential direction is to investigate the underlying mechanisms of its anti-inflammatory and neuroprotective effects, which could lead to the development of new therapeutic strategies for various neurological disorders.
Méthodes De Synthèse
The synthesis of MDL-100,907 involves several steps, including the reaction of 4-methylphenyl isocyanate with piperazine, followed by the reaction of the resulting compound with 4-(2-aminoethyl)phenol. The final step involves the reaction of the intermediate compound with 6-bromo-2,3-dihydro-1,4-benzodioxin-7-carboxylic acid.
Applications De Recherche Scientifique
MDL-100,907 has been extensively studied for its potential therapeutic applications in various psychiatric and neurological disorders, including schizophrenia, depression, anxiety, and drug addiction. This compound has also been studied for its potential use as a tool in neuroscience research.
Propriétés
Formule moléculaire |
C27H27N3O4 |
---|---|
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C27H27N3O4/c1-19-2-4-20(5-3-19)27(32)30-14-12-29(13-15-30)23-9-7-22(8-10-23)28-26(31)21-6-11-24-25(18-21)34-17-16-33-24/h2-11,18H,12-17H2,1H3,(H,28,31) |
Clé InChI |
USZHXWRPHOGNBN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCCO5 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.